molecular formula C16H13Br2NO4 B2858194 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide CAS No. 832674-16-5

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide

Cat. No. B2858194
CAS RN: 832674-16-5
M. Wt: 443.091
InChI Key: JGLKUQLYWBFAMG-UHFFFAOYSA-N
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Description

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide, also known as BFA, is a compound that has been widely studied in the field of scientific research due to its potential therapeutic applications. BFA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to have various biochemical and physiological effects in cell lines and animal models. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility and its ability to inhibit various enzymes and signaling pathways. However, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide. One potential direction is the development of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide derivatives with improved solubility and bioavailability. Another potential direction is the study of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide in animal models of various diseases to further understand its therapeutic potential. Additionally, the study of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide in combination with other therapeutic agents may provide a synergistic effect and improve its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide involves the reaction of 5-bromo-2-hydroxy-4-methoxybenzaldehyde with 4-bromoaniline in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with acetic anhydride and acetic acid to yield the final product. The yield of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide is around 50%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various cell lines. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO4/c1-22-14-6-10(8-20)13(18)7-15(14)23-9-16(21)19-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLKUQLYWBFAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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